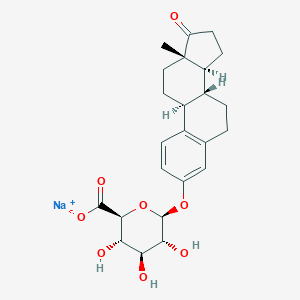

Estrone b-D-glucuronide sodium salt

Descripción general

Descripción

Estrone b-D-glucuronide sodium salt is a metabolite of 17β-Estradiol . It is also known as 1,3,5(10)-Estratrien-17-one 3-glucuronide sodium salt . It plays a pivotal role in elucidating the intricate mechanisms underlying steroid hormones and their glucuronidation .

Synthesis Analysis

Estrone b-D-glucuronide sodium salt has been used in estrogen administration. It has also been used to determine the amount of two types of glucuronidated estradiols such as estradiol-3- α glucuronide and estradiol-17- β glucuronide .

Molecular Structure Analysis

The molecular formula of Estrone b-D-glucuronide sodium salt is C24H29NaO8 . Its molecular weight is 468.47 .

Chemical Reactions Analysis

Estrone b-D-glucuronide sodium salt has been used as a standard to estimate estrone conjugate (E1Cs) from urine samples by enzyme immunoassays (EIAs). It has also been used to determine corticosterone metabolites from fecal and water samples by EIA .

Physical And Chemical Properties Analysis

Estrone b-D-glucuronide sodium salt is a powder that is soluble in water at 20 mg/mL, clear, and colorless . It has a melting point of 286-290°C (lit.) (dec.) .

Aplicaciones Científicas De Investigación

Estimation of Urinary Estrone Conjugates

Estrone beta-D-glucuronide sodium salt is utilized as a standard in enzyme immunoassays (EIAs) to estimate estrone conjugates (E1Cs) from urine samples . This application is crucial for monitoring estrogen metabolism and assessing hormonal balance in clinical research.

Determination of Corticosterone Metabolites

Researchers employ this compound to determine corticosterone metabolites from fecal and water samples by EIA . This method is significant for studying stress responses in animals as corticosterone is a primary glucocorticoid in many species.

Assessment of Progesterone and Estrogen Levels

The compound is used to estimate progesterone and estrogen levels in the feces of Chinese goral by EIA . This application is essential for reproductive studies and understanding the hormonal cycles in wildlife.

Biochemical and Physiological Research

Estrone beta-D-glucuronide sodium salt serves as a urinary metabolite of estrogen, which is observed at higher levels during the early onset of the fertile period of the menstrual cycle . This aspect is particularly relevant for studies related to fertility and menstrual health.

Endocrinological Studies

The compound’s role in endocrinological studies is to help in the quantification and analysis of hormone levels, providing insights into various hormonal disorders and conditions .

Pharmacokinetic Studies

In pharmacokinetic research, Estrone beta-D-glucuronide sodium salt is used to understand the metabolism and excretion patterns of estrogens, aiding in the development of drugs and therapeutic interventions .

Mecanismo De Acción

Target of Action

Estrone Beta-D-Glucuronide Sodium Salt, also known as Estrone 3-(β-D-glucuronide) sodium salt, is a urinary metabolite of estrogen . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Biochemical Pathways

The compound is involved in the estrogen metabolic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .

Pharmacokinetics

It is known that the compound is a urinary metabolite of estrogen , suggesting that it is excreted in the urine after metabolism.

Result of Action

The compound’s action results in the modulation of gene expression in cells that express estrogen receptors . This can lead to various cellular effects, depending on the specific genes that are regulated and the type of cell in which the receptors are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by the hormonal status of the individual, as higher levels of the compound are observed during the early onset of the fertile period of the menstrual cycle . Other factors, such as diet, lifestyle, and overall health status, may also influence the compound’s action and efficacy .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBULYLQKWDXDFZ-QHIGSJCSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635555 | |

| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone beta-D-glucuronide sodium salt | |

CAS RN |

15087-01-1 | |

| Record name | Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)